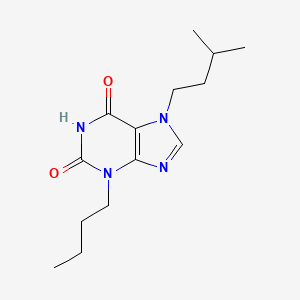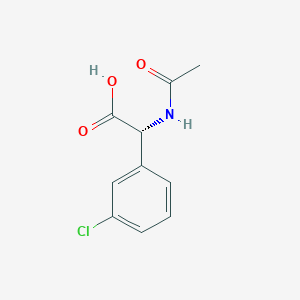
(R)-2-Acetamido-2-(3-chlorophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-2-Acetamido-2-(3-chlorophenyl)acetic acid” is a chemical compound. It’s structurally similar to “®-2-Amino-2-(3-chlorophenyl)acetic acid” which has a molecular weight of 185.61 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, “(R,S)-2-(2-Chlorophenyl)- or (R,S)-2-(3-chlorophenyl)-succinic acids” were dissolved in water, and 2-aminoacetic acid was gradually added. The mixtures were heated in a term-regulated sand bath with simultaneous distillation of water .Molecular Structure Analysis
The molecular structure of “®-2-Acetamido-2-(3-chlorophenyl)acetic acid” can be inferred from its IUPAC name. It contains an acetamido group (CONH2), a carboxylic acid group (COOH), and a 3-chlorophenyl group (a phenyl ring with a chlorine atom at the 3rd position) .科学的研究の応用
Enzyme-Catalyzed Production
The hydrolytic resolution of (R,S)-2,2,2-trifluoroethyl α-chlorophenylacetate using Lipase MY(I) in water-saturated isooctane results in the production of (R)-α-chlorophenyl acetic acid. This process is chosen for its efficiency in yielding the desired product with high enantiomeric excess (Wen-Yen Wen, Illarionova Ng, & S. Tsai, 2006) (Wen-Yen Wen et al., 2006).
Antimicrobial Activity
Rhodanine-3-acetic acid derivatives, including compounds related to (R)-2-Acetamido-2-(3-chlorophenyl)acetic acid, have shown antimicrobial properties against a range of bacteria, mycobacteria, and fungi. These derivatives have been active against Mycobacterium tuberculosis and non-tuberculous mycobacteria (M. Krátký, J. Vinšová, & J. Stolaříková, 2017) (Krátký, Vinšová, & Stolaříková, 2017).
Environmental Contamination
2,2-bis(chlorophenyl)acetic acid, a degradation product of DDT, has been identified as a major contaminant in aquatic systems. This highlights the environmental impact and persistence of such compounds, which are often neglected in environmental studies (T. Heberer & U. Dünnbier, 1999) (Heberer & Dünnbier, 1999).
Synthesis and Structure Analysis
The synthesis and structural analysis of compounds similar to this compound have been extensively studied. For example, the synthesis and characterization of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an anticancer drug, involve similar structural components and provide insights into molecular docking and crystallography (Gopal Sharma et al., 2018) (Sharma et al., 2018).
Immunostimulatory Activity
The immunostimulatory activity of compounds structurally similar to this compound has been observed. For instance, 3-(p-chlorophenyl)-2,3-dihydro-3-hydroxythiazole [3,2-alpha]-benzimidazole-2-acetic acid was found to increase the anti-SRBC response and enhance anti-leukemia resistance in mice (A. Tagliabue et al., 1978) (Tagliabue et al., 1978).
将来の方向性
The future directions for the study and application of “®-2-Acetamido-2-(3-chlorophenyl)acetic acid” and similar compounds could involve further exploration of their synthesis, reactivity, and potential applications. For instance, borinic acids, which are structurally similar, have found applications in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .
作用機序
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been found to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Related compounds such as indole-3-acetic acid, a plant hormone, are produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The solubility of similar compounds, such as 3-chlorophenylacetic acid, in water is slightly soluble, and it is soluble in methanol . These properties can impact the bioavailability of the compound.
Result of Action
Similar compounds have shown a broad spectrum of biological activities .
特性
IUPAC Name |
(2R)-2-acetamido-2-(3-chlorophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(13)12-9(10(14)15)7-3-2-4-8(11)5-7/h2-5,9H,1H3,(H,12,13)(H,14,15)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGISTJVZFZVCND-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](C1=CC(=CC=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone](/img/structure/B2478623.png)
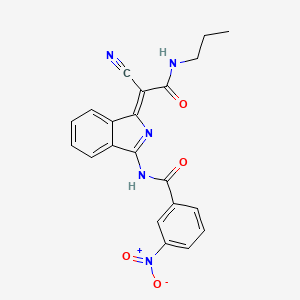
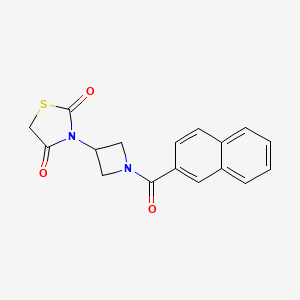
![2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-YL]thio}acetohydrazide](/img/structure/B2478628.png)
![ethyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2478630.png)
![1-[7-(3-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B2478631.png)
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2478633.png)
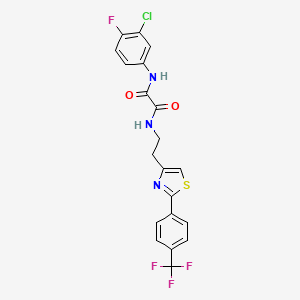
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2478636.png)
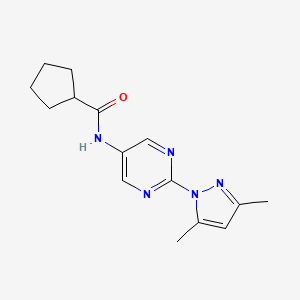

![N-(2,4-dimethoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2478642.png)
![2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2478644.png)
